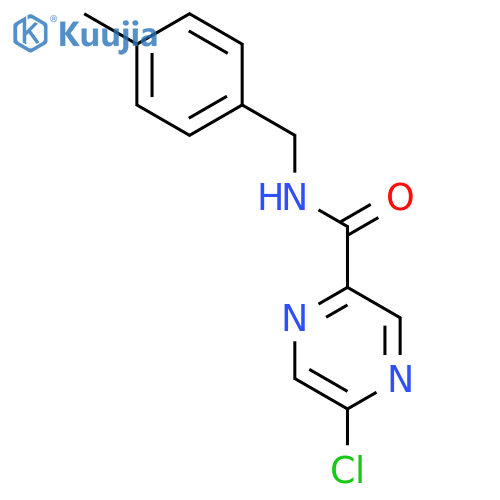

Cas no 1438853-96-3 (5-Chloro-N-(4-methylbenzyl)pyrazine-2-carboxamide)

1438853-96-3 structure

商品名:5-Chloro-N-(4-methylbenzyl)pyrazine-2-carboxamide

5-Chloro-N-(4-methylbenzyl)pyrazine-2-carboxamide 化学的及び物理的性質

名前と識別子

-

- CHEMBL2397460

- 5-Chloro-N-(4-methylbenzyl)pyrazine-2-carboxamide

- 5-chloro-N-(p-tolylmethyl)pyrazine-2-carboxamide

- 1438853-96-3

-

- インチ: InChI=1S/C13H12ClN3O/c1-9-2-4-10(5-3-9)6-17-13(18)11-7-16-12(14)8-15-11/h2-5,7-8H,6H2,1H3,(H,17,18)

- InChIKey: PCNSKENQTMHWNL-UHFFFAOYSA-N

- ほほえんだ: CC1=CC=C(CNC(C2=NC=C(N=C2)Cl)=O)C=C1

計算された属性

- せいみつぶんしりょう: 261.0668897Da

- どういたいしつりょう: 261.0668897Da

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 18

- 回転可能化学結合数: 4

- 複雑さ: 279

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 54.9Ų

- 疎水性パラメータ計算基準値(XlogP): 2.2

5-Chloro-N-(4-methylbenzyl)pyrazine-2-carboxamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A099001768-1g |

5-Chloro-N-(4-methylbenzyl)pyrazine-2-carboxamide |

1438853-96-3 | 95% | 1g |

644.80 USD | 2021-06-01 | |

| Chemenu | CM168434-1g |

5-chloro-N-(4-methylbenzyl)pyrazine-2-carboxamide |

1438853-96-3 | 95% | 1g |

$667 | 2023-03-04 | |

| Chemenu | CM168434-1g |

5-chloro-N-(4-methylbenzyl)pyrazine-2-carboxamide |

1438853-96-3 | 95% | 1g |

$720 | 2021-08-05 |

5-Chloro-N-(4-methylbenzyl)pyrazine-2-carboxamide 関連文献

-

Vlasta Bonačić-Koutecký,Thorsten M. Bernhardt Phys. Chem. Chem. Phys., 2012,14, 9252-9254

-

H. Mao,Y. Liao,J. Ma,S. L. Zhao,F. W. Huo Nanoscale, 2016,8, 1049-1054

-

Miguel A. C. Teixeira,Steve Arscott,Simon J. Cox Soft Matter, 2018,14, 5369-5382

-

Valerio Giannellini,Massimo Bambagiotti-Alberti,Bruno Bruni,Massimo Di Vaira New J. Chem., 2006,30, 647-653

1438853-96-3 (5-Chloro-N-(4-methylbenzyl)pyrazine-2-carboxamide) 関連製品

- 868217-60-1(2-{(2-chloro-6-fluorophenyl)methylsulfanyl}-1-(4-nitrobenzenesulfonyl)-4,5-dihydro-1H-imidazole)

- 701255-41-6(4-(3-phenyladamantane-1-carbonyl)morpholine)

- 2015368-26-8((3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(3-methoxy-1,2-thiazol-5-yl)propanoic acid)

- 2228266-83-7(4-(2-chloro-6-methoxyphenyl)-1H-imidazole)

- 2241337-84-6(Bemnifosbuvir hemisulfate)

- 1804067-16-0(1-(3-Bromo-2-(fluoromethoxy)phenyl)-1-chloropropan-2-one)

- 1805072-92-7(Methyl 3-(aminomethyl)-4-(difluoromethyl)-2-hydroxypyridine-6-carboxylate)

- 1209778-49-3((11E)-Tetradecen-1-yl-d5 Acetate)

- 924859-11-0(<br>5-(7-Methoxy-benzo[1,3]dioxol-5-ylmethyl)-4,5-dihydro-isoxazole-3-carboxyli c acid ethyl ester)

- 1416438-89-5(7-Iodoquinoline-3-carboxylic acid)

推奨される供給者

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量